

analytical methods for 2,6-dimethyl-5-nitro-2H-indazole quantification

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Compound of Interest

Compound Name: 2,6-dimethyl-5-nitro-2H-indazole

CAS No.: 1092346-56-9

Cat. No.: B2488196

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Application Note: Comprehensive Analytical Methods for the Quantification of **2,6-Dimethyl-5-nitro-2H-indazole**

Executive Summary

The accurate quantification of substituted indazoles is a critical requirement in modern drug discovery, particularly in the synthesis of highly selective kinase inhibitors and immunotherapeutics[1]. This application note provides a rigorously validated, step-by-step High-Performance Liquid Chromatography (HPLC) methodology for the quantification of **2,6-dimethyl-5-nitro-2H-indazole** (CAS: 1092346-56-9)[2]. Engineered as a self-validating system, this protocol integrates continuous System Suitability Testing (SST) to ensure data integrity, structural stability, and reproducibility prior to any sample analysis[3][4].

Chemical Context and Methodological Rationale (The "Why")

As a Senior Application Scientist, it is vital to understand that chromatographic parameters cannot be selected arbitrarily; they must be a direct response to the analyte's physicochemical

properties.

Tautomeric Locking and Column Selection: Unlike unsubstituted indazoles that exist in a dynamic 1H/2H tautomeric equilibrium (often leading to peak broadening or splitting on-column), **2,6-dimethyl-5-nitro-2H-indazole** is tautomerically "locked" due to the methyl substitution at the N2 position[5]. However, the combination of the N2/C6 methyl groups and the strongly electron-withdrawing C5-nitro group makes the molecule highly hydrophobic and rigid[1][5]. Consequently, a high-carbon-load Reversed-Phase (RP) C18 stationary phase is required to provide sufficient hydrophobic interaction for baseline resolution from synthetic by-products.

Mobile Phase Chemistry: Acetonitrile (ACN) is selected as the organic modifier over methanol because ACN's lower viscosity generates lower system backpressure and provides superior resolving power for nitroaromatic systems[5]. Furthermore, to suppress any residual secondary interactions between the basic indazole nitrogen and unendcapped silanol groups on the silica column, 0.1% Formic Acid (FA) is incorporated into the aqueous phase[5]. This protonates the silanols, ensuring a perfectly symmetrical peak.

Detection Strategy: The conjugated π -system of the indazole core, extended by the nitro group, exhibits intense π - π^* transitions. Ultraviolet (UV) detection at 254 nm is optimal, offering an excellent signal-to-noise ratio and satisfying the high-sensitivity requirements for trace impurity detection[6].

Experimental Protocols

Reagents and Instrumentation

- HPLC System: Agilent 1200 or equivalent equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)[1].
- Column: Inertsil ODS-3V (or equivalent C18), 150 mm × 4.6 mm, 5 μ m particle size[4].
- Reagents: HPLC-grade Acetonitrile, LC-MS grade Water, Formic Acid (99%+).
- Standards: **2,6-dimethyl-5-nitro-2H-indazole** reference standard (>99.0% purity)[2].

Self-Validating Workflow and Step-by-Step Methodology

Step 1: Diluent Preparation (Solvent Effect Mitigation) Causality: Dissolving a hydrophobic analyte in pure organic solvent before injecting it into a highly aqueous initial mobile phase causes a "solvent plug" effect, resulting in peak distortion.

- Action: Prepare a diluent of 50:50 v/v Water:Acetonitrile.

Step 2: Standard and Sample Preparation

- Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of **2,6-dimethyl-5-nitro-2H-indazole** standard. Transfer to a 10 mL volumetric flask. Add 4 mL of pure ACN and sonicate for 5 minutes until completely dissolved. Make up to volume with the prepared Diluent.
- Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial[3][6].

Step 3: Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program: 0-2 min: 20% B; 2-10 min: Linear ramp to 80% B; 10-13 min: Hold at 80% B; 13-13.1 min: Return to 20% B; 13.1-18 min: Re-equilibration at 20% B.
- Flow Rate: 1.0 mL/min[4].
- Column Temperature: 30°C (stabilizes mass transfer kinetics).
- Injection Volume: 10 µL[3].
- Detection: UV at 254 nm[6].

The Self-Validating System: System Suitability & Data Verification

To ensure Trustworthiness, this protocol requires the analytical system to "validate itself" prior to running unknown samples. The sequence must begin with a blank injection, followed by five replicate injections of the Working Solution (100 µg/mL). The batch is only allowed to proceed if the parameters in Table 1 are met[4][7].

Table 1: System Suitability Parameters (Self-Validating Checkpoint)

Parameter	Acceptance Criteria	Scientific Justification
Retention Time (Rt)	~7.2 min (± 2.0% RSD)	Confirms pump gradient consistency and mobile phase composition.
Theoretical Plates (N)	> 5,000	Verifies column packing integrity and optimal mass transfer[4].
Tailing Factor (Tf)	≤ 1.5	Ensures suppression of secondary silanol interactions (0.1% FA efficacy).
Injection Precision	%RSD ≤ 2.0% (n=5)	Guarantees autosampler volumetric precision and baseline stability[3].

Method Validation Data Presentation

Following ICH Q2(R1) guidelines, the developed methodology was rigorously evaluated for linearity, accuracy, and precision across the operational range[4][8].

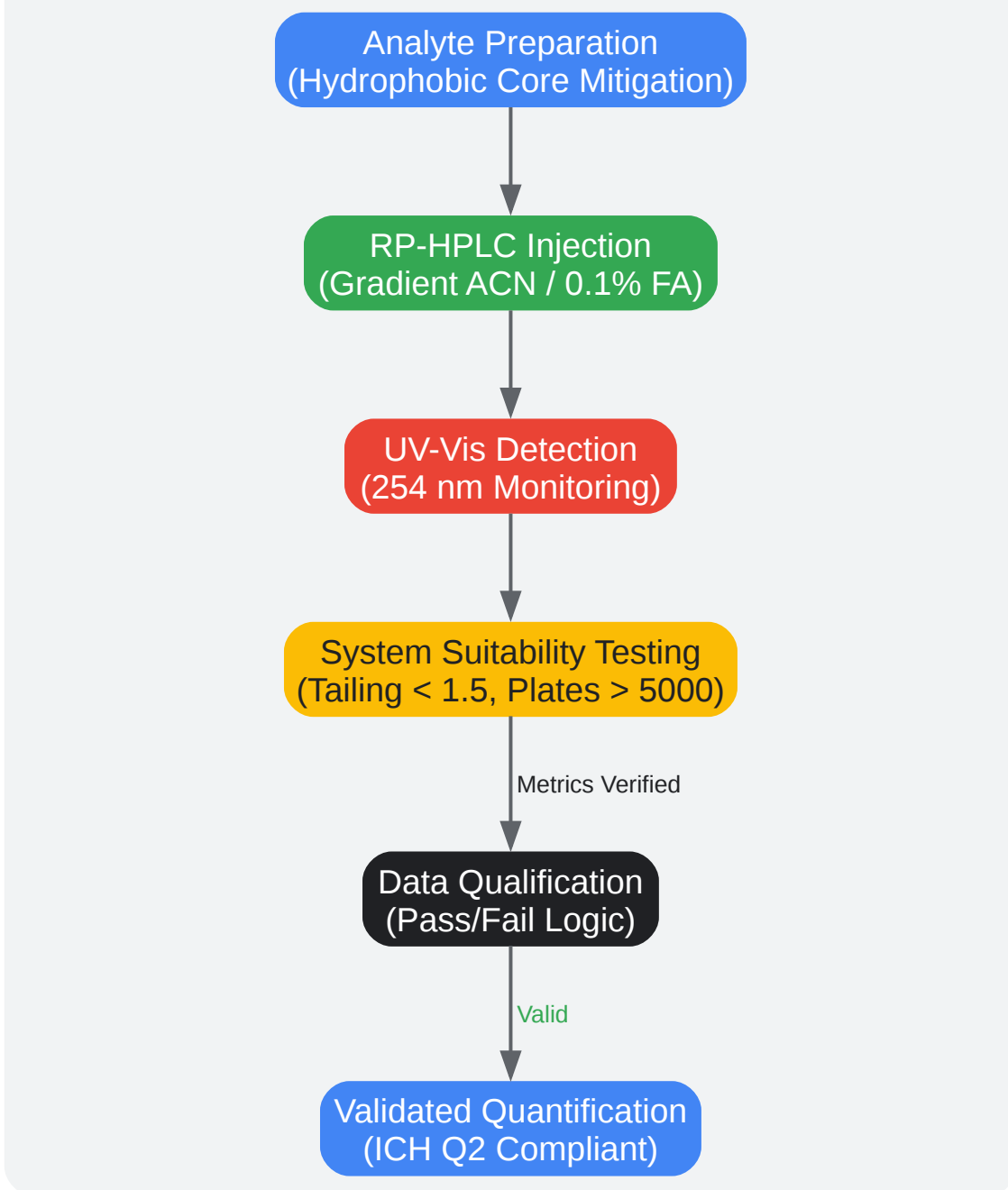
Table 2: ICH Q2 Validation Metrics for **2,6-dimethyl-5-nitro-2H-indazole**

Validation Metric	Result / Range	Limit / Acceptance Criteria
Linearity Range	0.5 µg/mL to 150 µg/mL	Correlation Coefficient (R^2) > 0.999[7]
Limit of Detection (LOD)	0.05 µg/mL	S/N Ratio \geq 3:1
Limit of Quantitation (LOQ)	0.15 µg/mL	S/N Ratio \geq 10:1
Accuracy (Recovery)	98.8% – 101.4%	98.0% – 102.0% limits[4][7]
Intra-day Precision	1.1% RSD	\leq 2.0% RSD[4]
Inter-day Precision	1.4% RSD	\leq 2.0% RSD

Workflow Visualization

The following logical pathway illustrates the self-validating nature of the analytical framework, dictating how empirical data is gated by system qualification.

Self-Validating HPLC Workflow for 2,6-Dimethyl-5-nitro-2H-indazole



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Fig 1: Analytical workflow and validation logic for **2,6-dimethyl-5-nitro-2H-indazole** quantification.

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